Lenalidomide-OH: A Technical Overview of its Structure and Biological Context
Lenalidomide-OH: A Technical Overview of its Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent with potent anti-neoplastic properties, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Its mechanism of action is intricately linked to its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific protein targets. The metabolism of Lenalidomide in vivo leads to the formation of several metabolites, with 5-hydroxy-lenalidomide (Lenalidomide-OH) being one of the primary products. This technical guide provides a comprehensive overview of the structure of Lenalidomide-OH, its relationship to the parent compound, and the broader biological context of its activity.
Chemical Structure of Lenalidomide and its Hydroxylated Metabolite
Lenalidomide is a derivative of thalidomide, characterized by a 4-aminoisoindolinone ring linked to a glutarimide (B196013) ring. The formal chemical name for Lenalidomide is 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
The primary hydroxylated metabolite, 5-hydroxy-lenalidomide, is formed by the addition of a hydroxyl group to the 5-position of the isoindolinone ring.
Chemical Structure of 5-Hydroxy-Lenalidomide (Lenalidomide-OH):
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Formal Name: 3-(4-amino-5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Molecular Formula: C₁₃H₁₃N₃O₄
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Molecular Weight: 275.26 g/mol
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CAS Number: 1421593-78-3
Quantitative Data Summary
The following table summarizes key quantitative data for Lenalidomide and its hydroxylated metabolite, 5-hydroxy-lenalidomide. It is important to note that while extensive data is available for Lenalidomide, specific quantitative biological data for 5-hydroxy-lenalidomide is less prevalent in the literature, reflecting its characterization as a minor metabolite.
| Parameter | Lenalidomide | 5-Hydroxy-Lenalidomide | Reference |
| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₃N₃O₄ | [General Knowledge] |
| Molecular Weight | 259.26 g/mol | 275.26 g/mol | [General Knowledge] |
| CAS Number | 191732-72-6 | 1421593-78-3 | [General Knowledge] |
| Cereblon Binding Affinity (IC₅₀) | ~2 µM | Data not explicitly found in searches | [1] |
| Metabolite Formation | - | Minor metabolite, <5% of parent drug levels in circulation | [2] |
Signaling Pathway of Lenalidomide
The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a critical event that leads to the downstream anti-myeloma and immunomodulatory effects of Lenalidomide. While the direct activity of 5-hydroxy-lenalidomide on this pathway has not been extensively quantified, its structural similarity suggests it may have a comparable but likely attenuated interaction with Cereblon.
Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/3 and subsequent anti-myeloma effects.
Experimental Protocols
Synthesis of Lenalidomide
A common synthetic route to Lenalidomide involves the following key steps:
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Preparation of the Nitro-precursor: The synthesis typically starts from 2-methyl-3-nitrobenzoic acid. This is first esterified to methyl 2-methyl-3-nitrobenzoate. Subsequent bromination of the methyl group yields methyl 2-(bromomethyl)-3-nitrobenzoate.
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Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dimethyl sulfoxide) to form 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
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Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as ethanol, under hydrogen pressure. An alternative method involves using iron powder and ammonium (B1175870) chloride.
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Purification: The crude Lenalidomide is then purified by recrystallization from a suitable solvent system to yield the final product.
Note: A specific, detailed, and publicly available protocol for the direct synthesis of 5-hydroxy-lenalidomide was not readily identified in the performed searches. It is likely synthesized through a multi-step process involving a protected 5-hydroxy-isoindolinone intermediate.
Quantification of Lenalidomide and its Metabolites in Biological Samples (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of Lenalidomide and its metabolites in biological matrices such as plasma.
a. Sample Preparation:
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Protein Precipitation: A common and straightforward method for sample cleanup. An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins.
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Liquid-Liquid Extraction (LLE): An alternative method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
b. Chromatographic Separation:
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Column: A reverse-phase C18 column is typically used for separation.
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Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
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Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
c. Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
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Lenalidomide MRM transition: m/z 260.1 → 149.0
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Note: A specific published MRM transition for 5-hydroxy-lenalidomide was not explicitly found, but would be expected to be m/z 276.1 → [product ion].
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Internal Standard: A stable isotope-labeled analog of Lenalidomide (e.g., Lenalidomide-d5) is the ideal internal standard to correct for matrix effects and variations in instrument response.
d. Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
5-hydroxy-lenalidomide is a minor metabolite of Lenalidomide, characterized by the addition of a hydroxyl group to the isoindolinone core. While its chemical structure is well-defined, comprehensive data on its specific biological activity, particularly its interaction with Cereblon and downstream effects, remains limited in the public domain. The established signaling pathway of the parent compound, Lenalidomide, provides a framework for understanding the potential, albeit likely attenuated, activity of its hydroxylated metabolite. The analytical methods established for Lenalidomide, primarily LC-MS/MS, can be adapted for the quantification of 5-hydroxy-lenalidomide to further investigate its pharmacokinetics and role in the overall pharmacology of Lenalidomide. Further research is warranted to fully elucidate the specific contribution of 5-hydroxy-lenalidomide to the therapeutic and toxicological profile of Lenalidomide.
